Cas no 61382-10-3 (2-(pyridin-2-yl)-1,3-benzoxazol-6-amine)

2-(Pyridin-2-yl)-1,3-benzoxazol-6-amine is a heterocyclic compound featuring a benzoxazole core substituted with a pyridinyl group at the 2-position and an amine group at the 6-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry. The pyridine moiety enhances coordination capabilities, while the amine group offers functionalization potential for further derivatization. Its rigid aromatic framework contributes to stability and π-stacking interactions, useful in ligand design or optoelectronic applications. The compound's balanced solubility in polar and organic solvents facilitates its use in synthetic workflows. Careful handling is advised due to potential sensitivity to light or moisture.
2-(pyridin-2-yl)-1,3-benzoxazol-6-amine structure
61382-10-3 structure
Product name:2-(pyridin-2-yl)-1,3-benzoxazol-6-amine
CAS No:61382-10-3
MF:C12H9N3O
MW:211.219362020493
CID:481464
PubChem ID:21505656

2-(pyridin-2-yl)-1,3-benzoxazol-6-amine Chemical and Physical Properties

Names and Identifiers

    • 6-Benzoxazolamine, 2-(2-pyridinyl)-
    • 2-pyridin-2-yl-1,3-benzoxazol-6-amine
    • DTXSID90615203
    • Z361422626
    • 2-(Pyridin-2-yl)benzo[d]oxazol-6-amine
    • 2-(pyridin-2-yl)-1,3-benzoxazol-6-amine
    • AKOS005206229
    • EN300-127371
    • 61382-10-3
    • CS-0232506
    • Inchi: InChI=1S/C12H9N3O/c13-8-4-5-9-11(7-8)16-12(15-9)10-3-1-2-6-14-10/h1-7H,13H2
    • InChI Key: OAYGTNXJKHMFJA-UHFFFAOYSA-N
    • SMILES: c1ccnc(c1)c2nc3ccc(cc3o2)N

Computed Properties

  • Exact Mass: 211.07467
  • Monoisotopic Mass: 211.074561919g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 64.9Ų
  • XLogP3: 1.7

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 396.7±17.0 °C at 760 mmHg
  • Flash Point: 193.7±20.9 °C
  • PSA: 64.94
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

2-(pyridin-2-yl)-1,3-benzoxazol-6-amine Security Information

2-(pyridin-2-yl)-1,3-benzoxazol-6-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-127371-5.0g
2-(pyridin-2-yl)-1,3-benzoxazol-6-amine
61382-10-3 95.0%
5.0g
$1945.0 2025-02-21
Alichem
A029189780-10g
2-(Pyridin-2-yl)benzo[d]oxazol-6-amine
61382-10-3 97%
10g
$2363.76 2023-09-01
Enamine
EN300-127371-5000mg
2-(pyridin-2-yl)-1,3-benzoxazol-6-amine
61382-10-3 95.0%
5000mg
$1945.0 2023-10-02
1PlusChem
1P01A5GT-2.5g
2-(pyridin-2-yl)-1,3-benzoxazol-6-amine
61382-10-3 95%
2.5g
$1681.00 2025-03-04
1PlusChem
1P01A5GT-10g
2-(pyridin-2-yl)-1,3-benzoxazol-6-amine
61382-10-3 95%
10g
$3627.00 2024-04-22
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1303176-1g
2-(Pyridin-2-yl)-1,3-benzoxazol-6-amine
61382-10-3 97%
1g
¥18111.00 2024-05-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1303176-50mg
2-(Pyridin-2-yl)-1,3-benzoxazol-6-amine
61382-10-3 97%
50mg
¥3343.00 2024-05-06
A2B Chem LLC
AV52461-100mg
2-(Pyridin-2-yl)benzo[d]oxazol-6-amine
61382-10-3 95%
100mg
$280.00 2024-04-19
A2B Chem LLC
AV52461-250mg
2-(Pyridin-2-yl)benzo[d]oxazol-6-amine
61382-10-3 95%
250mg
$384.00 2024-04-19
A2B Chem LLC
AV52461-1g
2-(Pyridin-2-yl)benzo[d]oxazol-6-amine
61382-10-3 95%
1g
$742.00 2024-04-19

Additional information on 2-(pyridin-2-yl)-1,3-benzoxazol-6-amine

6-Benzoxazolamine, 2-(2-pyridinyl)-: A Comprehensive Overview

6-Benzoxazolamine, 2-(2-pyridinyl)- is a unique chemical compound that has garnered significant attention in the field of biomedical research. This compound belongs to the class of heterocyclic compounds, specifically featuring a benzoxazolamine core with a 2-pyridinyl substituent at position 2. Its intricate structure combines elements from both aromatic chemistry and heterocyclic systems, making it a subject of interest for researchers exploring pharmacological applications.

The compound's structure is characterized by the presence of a six-membered ring fused to an oxazole moiety, which introduces interesting chemical reactivity and electronic properties. The substitution at position 2 with a pyridinyl group further enhances its complexity, as it introduces additional electron-withdrawing effects and potential sites for intermolecular interactions.

Recent studies have focused on the synthesis and characterization of 6-Benzoxazolamine, 2-(2-pyridinyl)-, particularly its role as a potential bioisostere in drug design. The compound's ability to participate in hydrogen bonding, π-π interactions, and chelation has been explored, highlighting its potential utility in medicinal chemistry.

In the realm of biological activity, preliminary investigations suggest that 6-Benzoxazolamine, 2-(2-pyridinyl)- exhibits promising antimicrobial and anti-inflammatory properties. These findings align with its structural features, which may facilitate interactions with enzymatic sites or receptor molecules. Further research is underway to elucidate the exact mechanisms of action and optimize its therapeutic potential.

The synthesis of 6-Benzoxazolamine, 2-(2-pyridinyl)- involves a series of steps that combine pyridine chemistry with heterocyclic formation. Key challenges include achieving high yields and maintaining the compound's integrity during purification. Innovations in catalytic methods and sustainable synthesis are being explored to enhance the efficiency of its production.

Beyond its chemical and biological attributes, 6-Benzoxazolamine, 2-(2-pyridinyl)- is also being investigated for its potential in nanoformulations. Its small molecular size and solubility properties make it a candidate for incorporation into drug delivery systems, such as liposomes or nanoparticles. This could significantly enhance its bioavailability and targeting efficiency.

Recent advancements in computational chemistry have enabled researchers to model the behavior of 6-Benzoxazolamine, 2-(2-pyridinyl)- at a molecular level. These simulations provide insights into its binding affinity and adverse interactions, aiding in the design of more effective drugs with fewer side effects.

In conclusion, 6-Benzoxazolamine, 2-(2-pyridinyl)- stands at the forefront of molecular innovation in the biomedical sciences. Its unique structure, combined with its demonstrated biological activities, positions it as a valuable tool for researchers and clinicians alike. As further studies unravel its full potential, this compound is poised to make significant contributions to the field of pharmacotherapy.

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